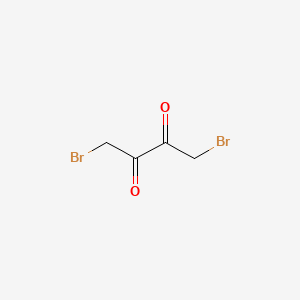

1,4-Dibromo-2,3-butanedione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dibromobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMOICJDRADLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064219 | |

| Record name | 2,3-Butanedione, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Aldrich MSDS] Irritating odor; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dibromo-2,3-butanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6305-43-7 | |

| Record name | 1,4-Dibromo-2,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromobutanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dibromobiacetyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dibromobiacetyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanedione, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanedione, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobutane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMOBUTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ2FG6JE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,3-butanedione (CAS No. 6305-43-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3-butanedione, a homobifunctional cross-linking agent and versatile synthetic intermediate. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its mechanism of action in modifying proteins. Furthermore, it discusses its applications in biochemical research, particularly in enzyme inhibition and protein structure elucidation, and its emerging potential in drug discovery as a scaffold for synthesizing bioactive heterocyclic compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as 1,4-dibromodiacetyl, is a valuable reagent for researchers in chemistry and biology. Its bifunctional nature, arising from the two reactive bromomethyl groups flanking a central diketone, allows for the covalent cross-linking of nucleophilic residues in proteins and other biomolecules. This property makes it a useful tool for studying protein-protein interactions, probing enzyme active sites, and stabilizing protein conformations. Beyond its role in protein chemistry, its reactive functionalities serve as a versatile starting point for the synthesis of complex organic molecules, including heterocyclic compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 6305-43-7 | |

| Molecular Formula | C₄H₄Br₂O₂ | |

| Molecular Weight | 243.88 g/mol | |

| Appearance | Light yellow powder | [1] |

| Melting Point | 117-119 °C (lit.) | |

| Linear Formula | BrCH₂COCOCH₂Br | |

| Synonyms | 1,4-Dibromodiacetyl | |

| InChI Key | RZMOICJDRADLCT-UHFFFAOYSA-N | |

| SMILES | BrCC(=O)C(=O)CBr |

Synthesis

A reliable method for the synthesis of this compound has been reported with a high yield. The following protocol is adapted from the available literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Butanedione (8.6 g)

-

Sodium bromate (12.08 g)

-

Chloroform (100 ml)

-

Hydrogen bromide solution (81 g, 40 wt%)

-

500-mL reaction vessel

Procedure:

-

Slowly add 8.6 g of 2,3-butanedione, 12.08 g of sodium bromate, and 100 ml of chloroform to a 500-mL reaction vessel at 25°C.

-

Add the 81g of 40 wt% hydrogen bromide solution dropwise over a period of 2.5 hours.

-

After the addition is complete, slowly warm the reaction mixture to 35°C.

-

Stir the mixture at 35°C for 5 hours.

-

Allow the reaction to stand and monitor its completion using Gas Chromatography (GC). The reaction is typically complete after 7 hours.

-

Once the reaction is complete, perform a liquid-liquid separation to isolate the organic phase.

-

Remove the chloroform from the organic phase.

-

Purify the product by vacuum distillation at 81°C/5mm to obtain this compound.

Expected Yield: 90%

Mechanism of Action and Reactivity

This compound is a homobifunctional alkylating agent. Its reactivity stems from the two α-bromoketone moieties. These groups are susceptible to nucleophilic attack by amino acid side chains in proteins, leading to the formation of stable covalent bonds.

The primary targets for alkylation are the nucleophilic side chains of cysteine, histidine, and lysine residues. The reaction proceeds via an SN2 mechanism, where the nucleophilic amino acid residue attacks the carbon atom bearing the bromine, displacing the bromide ion.

Due to the presence of two reactive sites, this compound can react in two ways:

-

Intramolecular Cross-linking: If two susceptible residues are in close proximity within the same polypeptide chain, the reagent can bridge them, providing information about the protein's tertiary structure.

-

Intermolecular Cross-linking: The reagent can link two separate protein molecules that are part of a complex, which is invaluable for studying protein-protein interactions and quaternary structure.

Applications in Research and Development

Enzyme Inhibition and Active Site Mapping

This compound is a potent irreversible inhibitor of certain enzymes. By forming covalent bonds with active site residues, it can provide valuable insights into the catalytic mechanism and the spatial arrangement of amino acids in the active site.

A notable example is its reaction with rabbit muscle pyruvate kinase. The inactivation of this enzyme by this compound follows second-order kinetics with a rate constant of 444 min-1 M-1. This specific and rapid inactivation suggests the presence of a highly reactive nucleophile in the enzyme's active site.

Protein Cross-linking for Structural Analysis

General Experimental Protocol for Protein Cross-linking (Adaptable for this compound):

Materials:

-

Purified protein or protein complex (in a suitable buffer, e.g., PBS, pH 7.5)

-

This compound stock solution (e.g., in DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

To the protein solution (typically 0.25 to 1 mg/ml), add the this compound stock solution to a final concentration that needs to be optimized for the specific system (a starting point could be a 20- to 500-fold molar excess over the protein).

-

Incubate the reaction mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., on ice or at room temperature).

-

Stop the reaction by adding a quenching solution to a final concentration of approximately 20 mM to react with any unreacted cross-linker.

-

Incubate for an additional 15 minutes.

-

The cross-linked products can then be analyzed by techniques such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry to identify cross-linked peptides and deduce proximity of residues.

Synthesis of Bioactive Heterocyclic Compounds

1,4-Dicarbonyl compounds, such as this compound, are valuable precursors for the synthesis of a variety of heterocyclic compounds through reactions like the Paal-Knorr synthesis. This reaction allows for the formation of furans, pyrroles, and thiophenes, which are common scaffolds in many biologically active molecules and approved drugs. The ability to introduce bromine atoms into the final structure can also be a strategic advantage in drug design, potentially enhancing therapeutic activity or modifying metabolic stability.[2] The use of this compound in catalyst-free multicomponent cyclopolymerizations to synthesize functional polyiminofurans highlights its utility in creating advanced materials with potential applications in the chemical and pharmaceutical industries.

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound (CAS No. 6305-43-7) is a highly versatile and reactive compound with significant applications in biochemical research and as a building block in synthetic organic chemistry. Its utility as a homobifunctional cross-linking agent for studying protein structure and function is well-established, particularly in the context of enzyme inhibition. Furthermore, its role as a precursor for the synthesis of bioactive heterocyclic compounds underscores its potential in drug discovery and development. This guide provides the essential technical information for researchers to effectively and safely utilize this valuable chemical reagent in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2,3-butanedione in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,4-dibromo-2,3-butanedione, a reactive α-diketone utilized in various chemical syntheses.[1][2][3] Due to the limited availability of precise quantitative solubility data in published literature, this document consolidates available qualitative information, offers insights based on chemical structure, and presents a detailed experimental protocol for researchers to determine solubility in specific organic solvents.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₄Br₂O₂ |

| Molecular Weight | 243.88 g/mol [1] |

| Appearance | Light yellow powder or off-white to light yellow solid.[1][4] |

| Melting Point | 117-119 °C[2][4][5] |

Qualitative Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which includes two polar carbonyl groups and two bromine atoms that increase its molecular weight and introduce polarizability. The following table summarizes the available qualitative solubility information. It is important to note that there are conflicting reports regarding its solubility in water.

| Solvent | Type | Solubility | Reference |

| Water | Protic, Polar | Insoluble | [4][5] |

| Water | Protic, Polar | Soluble | [6] |

| Ethanol | Protic, Polar | Soluble | [6] |

| Ether | Aprotic, Polar | Soluble | [6] |

| Benzene | Aprotic, Nonpolar | Insoluble | [6] |

| Toluene | Aprotic, Nonpolar | Insoluble | [6] |

Inference from Chemical Structure:

The principle of "like dissolves like" suggests that this compound, being a polar molecule due to its diketone structure, would exhibit solubility in polar organic solvents. Its solubility in nonpolar solvents is expected to be limited. The presence of bromine atoms, while increasing polarity, also increases the molecular size, which can temper solubility. Based on its structure, it is reasonable to infer potential solubility in solvents such as acetone, ethyl acetate, and dichloromethane, which are common solvents for polar organic molecules. However, experimental verification is essential.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the final volume of the filtered solution.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

-

For UV-Vis analysis, a wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined, and a corresponding calibration curve must be generated.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S = (C × V) / M Where:

-

S is the solubility in g/L or mg/mL.

-

C is the concentration of the dissolved solute determined from the analytical method (e.g., in g/L).

-

V is the volume of the filtered solution.

-

M is the mass of the filtered solution.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This comprehensive guide serves as a valuable resource for researchers, scientists, and professionals in drug development by providing both a summary of existing knowledge and a practical framework for generating new, quantitative data on the solubility of this compound in organic solvents.

References

Spectral Analysis of 1,4-Dibromo-2,3-butanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-dibromo-2,3-butanedione (CAS No: 6305-43-7), a reactive α-diketone utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for professionals in research and development.

Molecular Structure and Spectroscopic Overview

This compound possesses a symmetrical structure with two carbonyl groups and two brominated methylene groups. This symmetry significantly influences its spectral characteristics. The key structural features to be analyzed are the chemical environments of the protons and carbons, the vibrational modes of the carbonyl and C-Br bonds, and the molecule's fragmentation under electron ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectral Data

Due to the molecule's symmetry, the four protons of the two methylene groups are chemically equivalent, resulting in a single resonance in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Singlet | 4H | Br-CH₂ -C=O |

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency. The value presented is a typical approximation for protons alpha to a carbonyl and a bromine atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified by the molecular symmetry, showing only two distinct carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| ~35 | C H₂Br |

| ~190 | C =O |

Note: These are estimated chemical shifts based on typical values for α-haloketones and diketones.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-bromine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (α-diketone) |

| ~1280 | Medium | CH₂ wag |

| ~650 | Medium-Strong | C-Br stretch |

Note: The peak positions are approximate and can be influenced by the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 242, 244, 246 | Low | [M]⁺ (Molecular ion) |

| 163, 165 | Medium | [M - Br]⁺ |

| 121, 123 | High | [BrCH₂CO]⁺ |

| 93, 95 | High | [CH₂Br]⁺ |

| 42 | High | [C₂H₂O]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to ion clusters with a characteristic M, M+2, and for dibrominated fragments, M+4 pattern.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in an NMR tube. The spectrum is recorded on a spectrometer, such as a Varian A-60 (60 MHz for ¹H NMR) or a higher field instrument. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent pellet. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI). The sample is introduced into the instrument, ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow

The general workflow for the spectral analysis of this compound is outlined below.

An In-depth Technical Guide to the Physical Characteristics of 1,4-Dibromodiacetylene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Structure

1,4-Dibromodiacetylene is a halogenated polyyne with a linear molecular structure. The presence of two bromine atoms at the termini of the conjugated diacetylene core significantly influences its reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | 1,4-dibromobuta-1,3-diyne |

| Synonyms | 1,4-Dibromodiacetylene, Dibromobutadiyne |

| Molecular Formula | C₄Br₂ |

| Molecular Weight | 207.85 g/mol [1] |

| CAS Number | 36333-41-2[1] |

| InChI | InChI=1S/C4Br2/c5-3-1-2-4-6[1] |

| SMILES | C(#CBr)C#CBr[1] |

Physical Properties

Detailed experimental data on the physical properties of 1,4-dibromodiacetylene are scarce. The high degree of unsaturation and the presence of terminal bromine atoms suggest that the compound is likely to be highly reactive and potentially unstable, making its isolation and characterization challenging.

| Property | Value | Remarks |

| Melting Point | Not available | Expected to be a solid at room temperature. A related compound, 1,4-di(4-bromophenyl)-1,3-butadiyne, decomposes at 265 °C. |

| Boiling Point | Not available | Likely to decompose upon heating, making distillation difficult. |

| Appearance | Not available | Polyynes are often crystalline solids. |

| Solubility | Not available | Expected to be soluble in nonpolar organic solvents. |

| Stability | Likely unstable | Long polyyne chains are known to be inherently unstable and can be explosive.[2] Stability can be enhanced by bulky end-groups, which are absent in this molecule.[2] Polyyne solutions can be unstable at high concentrations. |

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, some spectroscopic information has been reported.

| Technique | Data | Reference |

| ¹³C NMR | Data available in specialized databases. | J. Am. Chem. Soc. 2000, 122, 810 |

| Nuclear Quadrupole Resonance Spectroscopy | Quadrupole coupling data is available. | SpringerMaterials |

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of 1,4-dibromodiacetylene are not explicitly available in the searched literature. However, standard methodologies for determining the melting point of organic compounds can be adapted, with special precautions for potentially unstable substances.

Melting Point Determination (General Protocol for Unstable Compounds)

The determination of the melting point of a potentially unstable compound like 1,4-dibromodiacetylene requires careful handling to ensure safety and accuracy.

Methodology:

-

Sample Preparation: A small, dry sample is finely powdered and packed into a capillary tube.[3] For air- or moisture-sensitive compounds, this should be done in an inert atmosphere (e.g., a glovebox).

-

Apparatus: A calibrated melting point apparatus with a variable heating rate is used.[4]

-

Preliminary Determination: A rapid heating rate is initially employed to get an approximate melting point range.[5]

-

Accurate Determination: A fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point to observe the precise temperatures of the onset of melting and complete liquefaction.

-

Safety: Due to the potential instability of 1,4-dibromodiacetylene, all operations should be conducted on a small scale, behind a safety shield, and with appropriate personal protective equipment.

Synthesis Pathway

The synthesis of 1,4-dibromodiacetylene is not widely documented. However, a common strategy for the synthesis of terminally halogenated polyynes involves the use of a silyl-protected precursor, followed by deprotection and halogenation. The synthesis of the precursor, 1,4-bis(trimethylsilyl)buta-1,3-diyne, is well-established.

Methodology Overview:

-

Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne: This stable precursor is typically synthesized via the Hay coupling of trimethylsilylacetylene. This reaction involves a copper(I) catalyst in the presence of an amine base and oxygen.

-

Synthesis of 1,4-Dibromodiacetylene: The trimethylsilyl protecting groups are removed, often using a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the unstable buta-1,3-diyne in situ. This is immediately followed by bromination, for which various reagents can be employed, such as N-bromosuccinimide (NBS) in the presence of a silver catalyst, or elemental bromine.

Logical Relationships in Polyynes Stability

The stability of polyynes is a critical consideration for their synthesis, handling, and application. Several factors influence their stability.

Key Relationships:

-

Chain Length: Longer polyyne chains are generally more unstable as they have a higher propensity for intermolecular cross-linking reactions.[2]

-

End Groups: The presence of bulky and inert end groups, such as tert-butyl or triisopropylsilyl, significantly enhances the stability of polyynes by sterically hindering intermolecular interactions.[2]

-

Concentration: Polyynes are more stable in dilute solutions, as this reduces the likelihood of intermolecular reactions.

-

Encapsulation: Encapsulating polyyne chains within host molecules, such as in rotaxanes or within carbon nanotubes, can dramatically increase their stability by isolating them from each other.[6]

Disclaimer: This document is intended for informational purposes for a professional audience. The synthesis and handling of 1,4-dibromodiacetylene should only be attempted by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place, given the potential hazards associated with polyynes.

References

- 1. Dibromobutadiyne | C4Br2 | CID 142071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polyyne - Wikipedia [en.wikipedia.org]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Polyyne [3]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of DBBD Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the DBBD reagent, also known as DBD-H. The information is intended to enable researchers, scientists, and drug development professionals to work with this compound safely and effectively.

Chemical and Physical Properties

DBBD, chemically known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole, is a fluorogenic labeling reagent. It is primarily used for the sensitive detection of aldehydes and ketones in analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | [2][3] |

| Synonyms | DBD-H, 7-Hydrazino-N,N-dimethyl-4-benzofurazansulfonamide | [2] |

| CAS Number | 131467-86-2 | [2][4] |

| Molecular Formula | C₈H₁₁N₅O₃S | [2] |

| Molecular Weight | 257.27 g/mol | [2][5] |

| Appearance | Light yellow to amber to dark green powder/crystal | [2] |

| Boiling Point | 467.5 ± 55.0 °C (Predicted) | [6] |

| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [2] |

Hazard Identification and Safety Precautions

DBBD is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to minimize risks.

2.1 GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | Category 1 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Source: TCI Safety Data Sheet

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling DBBD. The following table outlines the minimum required PPE.

| PPE Category | Item | Specifications and Remarks |

| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles providing a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles, especially when handling larger quantities or when there is a splash risk. |

| Hand Protection | Chemical Resistant Gloves | Double gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material should be used. Change gloves immediately upon contamination. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. For tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat. |

| Respiratory Protection | Dust Mask / Fume Hood | All handling of solid DBBD must be performed in a certified chemical fume hood to prevent inhalation of dust. A dust mask is a minimum requirement for brief handling outside of a fume hood, though this is not recommended. |

| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required. |

2.3 Toxicology Summary

Handling and Storage

3.1 Safe Handling Procedures

-

Engineering Controls: All work with DBBD powder should be conducted in a certified chemical fume hood to minimize inhalation risk. Use explosion-proof equipment where necessary.[10]

-

Avoidance of Ignition Sources: DBBD is a flammable solid.[2][4] Keep it away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.[10]

-

Mechanical Shock: Do not subject the material to grinding, shock, or friction, as it may decompose explosively on heating or impact.[10]

-

Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2 Storage Conditions

-

Temperature: Store in a freezer at or below -20°C.[2]

-

Container: Keep the container tightly sealed in a dry, well-ventilated, and dark place.[11]

-

Incompatibilities: Store DBBD separately from incompatible materials, particularly strong oxidizing agents.[12][13][14]

Emergency Procedures

4.1 First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention. |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention. |

Source: TCI Safety Data Sheet

4.2 Spill and Leak Procedures

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE as detailed in section 2.2.

-

Gently cover the spill with an absorbent, non-combustible material such as sand or vermiculite. Avoid creating dust.

-

Using non-sparking tools, carefully sweep the material into a suitable container for hazardous waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Label the waste container and dispose of it according to institutional guidelines.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others.

-

Close the doors to the affected area.

-

Call emergency personnel and inform them of the nature of the spill.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Experimental Protocols and Applications

DBBD is a highly sensitive fluorogenic reagent used for the derivatization of carbonyl compounds (aldehydes and ketones) to allow for their detection by HPLC with fluorescence detection.[1][2] The hydrazino group of DBBD reacts with a carbonyl group to form a stable hydrazone, which is highly fluorescent.[1]

5.1 Reaction Mechanism

The fundamental reaction for the derivatization of a carbonyl compound with DBBD is the formation of a hydrazone through an addition-elimination mechanism.

Caption: Reaction of DBBD with a carbonyl compound.

5.2 Detailed Protocol: Derivatization of Propionaldehyde for HPLC Analysis

This protocol is adapted from an application example provided by TCI Chemicals.[1]

Reagents and Materials:

-

DBBD (DBD-H) reagent

-

Propionaldehyde (or other aldehyde/ketone standard/sample)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column (e.g., Kaseisorb LC ODS Super, 4.6 mm I.D. x 150 mm)

Procedure:

-

Prepare the Reagent Solution: Prepare a 250 µM solution of DBBD in acetonitrile containing 0.025% TFA.

-

Prepare the Sample: Prepare a 1.7 µM solution of propionaldehyde in the same solvent.

-

Derivatization Reaction: Mix the reagent solution and the sample. Allow the reaction to proceed at room temperature for 30 minutes.

-

HPLC Analysis: The resulting solution can be directly injected into the HPLC system.

HPLC Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile / 0.05% TFA in H₂O (45/55, v/v) |

| Column | Kaseisorb LC ODS Super (4.6 mm I.D. x 150 mm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | Fluorescence |

| Excitation (λex) | 450 nm |

| Emission (λem) | 565 nm |

Source: TCI Chemicals Application Example[1]

Visualized Workflows and Pathways

6.1 Experimental Workflow for Carbonyl Analysis

The following diagram illustrates the complete workflow from sample preparation to data analysis when using DBBD for the quantification of carbonyl compounds.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. DBD-H price,buy DBD-H - chemicalbook [chemicalbook.com]

- 3. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 4. labproinc.com [labproinc.com]

- 5. 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | C8H11N5O3S | CID 131382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DBD-H CAS#: 131467-86-2 [m.chemicalbook.com]

- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 8. Median lethal dose - Wikipedia [en.wikipedia.org]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

An In-depth Technical Guide to the Mechanism of Action of 1,4-Dibromo-2,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2,3-butanedione (DBBD) is a bifunctional chemical reagent that has proven to be a valuable tool in the study of protein structure and function. Its mechanism of action is centered on its ability to covalently modify specific amino acid residues, primarily arginine and cysteine, leading to the formation of intra- or intermolecular cross-links. This property allows for the probing of protein topography, the identification of active site residues, and the investigation of protein-protein interactions. This technical guide provides a comprehensive overview of the core mechanism of action of DBBD, including its chemical reactivity, its effects on enzyme kinetics, and its utility in protein chemistry. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and drug development setting.

Core Mechanism of Action: Covalent Modification and Cross-Linking

This compound is characterized by two reactive α-bromoketone moieties. These electrophilic centers are susceptible to nucleophilic attack by the side chains of specific amino acid residues within proteins. The primary targets for DBBD are the guanidinium group of arginine and the sulfhydryl group of cysteine.

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic amino acid residue attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion and the formation of a covalent adduct. Due to its bifunctional nature, a single molecule of DBBD can react with two proximal amino acid residues, resulting in a covalent cross-link. This cross-link can be either intramolecular (within the same polypeptide chain) or intermolecular (between different protein subunits).

The specificity of the reaction with arginine residues is a key feature of DBBD's utility. This reaction leads to the irreversible modification of the guanidinium group, which is often crucial for substrate binding and catalysis in many enzymes.

Quantitative Analysis of Enzyme Inactivation

The covalent modification of critical amino acid residues by DBBD often leads to the inactivation of enzymes. The kinetics of this inactivation can be quantified to provide insights into the mechanism of inhibition and the reactivity of the targeted residues.

Second-Order Rate Constants

The inactivation of an enzyme by DBBD typically follows second-order kinetics, where the rate of inactivation is dependent on the concentrations of both the enzyme and the inhibitor. The second-order rate constant (k₂) is a measure of the efficiency of the inactivation process.

| Enzyme | Source | Second-Order Rate Constant (k₂) (M⁻¹min⁻¹) | Reference |

| Pyruvate Kinase | Rabbit Muscle | 444 | [1] |

| Pyruvate Kinase | Human Erythrocyte | 2.14 (in absence of borate) | [2] |

| Pyruvate Kinase | Human Erythrocyte | 2.74 (in presence of 50 mM borate) | [2] |

Table 1: Second-Order Rate Constants for Enzyme Inactivation by this compound.

Experimental Protocols

General Protocol for Enzyme Inactivation Studies

This protocol provides a general framework for investigating the inactivation of an enzyme by this compound. Specific conditions such as buffer composition, pH, temperature, and reagent concentrations should be optimized for each enzyme system.

Materials:

-

Purified enzyme of interest

-

This compound (DBBD) stock solution (dissolved in a suitable organic solvent like DMF or DMSO and diluted in buffer immediately before use)

-

Assay buffer appropriate for the enzyme

-

Substrate(s) for the enzyme activity assay

-

Quenching reagent (e.g., a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol) to stop the reaction with DBBD.

-

Spectrophotometer or other instrument for measuring enzyme activity.

Procedure:

-

Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer to a final concentration suitable for activity measurements.

-

Inactivation Reaction:

-

Pre-incubate the enzyme solution at the desired temperature.

-

Initiate the inactivation reaction by adding a specific concentration of DBBD to the enzyme solution. A range of DBBD concentrations should be tested.

-

Incubate the reaction mixture for various time intervals.

-

-

Quenching and Activity Measurement:

-

At each time point, withdraw an aliquot of the reaction mixture and add it to a solution containing the quenching reagent to stop the reaction with DBBD.

-

Immediately measure the residual enzyme activity using a standard assay procedure for the enzyme.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time.

-

The apparent first-order rate constant (k_obs) for inactivation at each DBBD concentration can be determined from the slope of this plot.

-

To determine the second-order rate constant (k₂), plot the k_obs values against the corresponding DBBD concentrations. The slope of this second plot will be the second-order rate constant.[3]

-

Figure 1: Experimental workflow for enzyme inactivation studies.

Protocol for Protein Cross-Linking and Mass Spectrometry Analysis

This protocol outlines a general procedure for cross-linking proteins with DBBD followed by identification of the cross-linked sites using mass spectrometry.

Materials:

-

Purified protein or protein complex

-

This compound (DBBD)

-

Cross-linking buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0)

-

Quenching solution (e.g., Tris-HCl or ammonium bicarbonate)

-

Reagents for protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., urea, DTT, iodoacetamide, trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cross-Linking Reaction:

-

Dissolve the purified protein/protein complex in the cross-linking buffer to a suitable concentration (e.g., 1 mg/mL).

-

Add DBBD to the protein solution to a final concentration typically in the range of 0.5-5 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Quenching: Stop the cross-linking reaction by adding a quenching solution to a final concentration that will consume the excess DBBD (e.g., 50 mM Tris-HCl).

-

Sample Preparation for Mass Spectrometry:

-

Denature the cross-linked protein sample (e.g., with 8 M urea).

-

Reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the protein into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, Xi, MeroX) to identify the cross-linked peptides from the MS/MS data.

-

The software will identify pairs of peptides that are covalently linked by the DBBD cross-linker and pinpoint the modified amino acid residues.

-

Figure 2: Workflow for protein cross-linking and mass spectrometry.

Impact on Cellular Signaling Pathways

The covalent modification of proteins by this compound has the potential to impact various cellular signaling pathways. While direct and extensive studies on the global effects of DBBD on cellular signaling are limited, its known reactivity towards key functional residues in enzymes suggests plausible points of intervention.

For instance, many proteins within critical signaling cascades, such as kinases and phosphatases, rely on conserved arginine and cysteine residues for their catalytic activity and substrate recognition. Modification of these residues by DBBD could lead to the inhibition or dysregulation of these pathways.

One area of potential impact is the PI3K/Akt signaling pathway , which is central to cell growth, proliferation, and survival.[4][5] Key enzymes in this pathway, including PI3K and Akt, possess conserved arginine and cysteine residues in their active sites that could be targets for DBBD. Inhibition of these kinases would be expected to have profound effects on downstream cellular processes. Further research is warranted to elucidate the specific effects of DBBD on this and other signaling cascades.

Figure 3: Potential modulation of the PI3K/Akt signaling pathway by DBBD.

Conclusion

This compound is a potent bifunctional reagent that acts by covalently modifying arginine and cysteine residues in proteins. This reactivity makes it a valuable tool for inactivating enzymes, probing active site structures, and identifying protein-protein interactions. The quantitative analysis of enzyme inactivation kinetics and the application of mass spectrometry for adduct identification provide powerful approaches to understanding its mechanism of action at a molecular level. While its effects on broader cellular signaling pathways are an area for further investigation, its well-defined chemical reactivity makes it a predictable and useful tool for researchers, scientists, and drug development professionals in the field of protein chemistry and chemical biology.

References

- 1. Mitochondrial protein interactome elucidated by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]

- 3. Targeted Analysis of Mitochondrial Protein Conformations and Interactions by Endogenous ROS‐Triggered Cross‐Linker Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reciprocal Regulation of Protein Kinase and Pyruvate Kinase Activities of Pyruvate Kinase M2 by Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Reactivity of Alpha-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-dicarbonyl compounds are a highly reactive class of molecules characterized by two adjacent carbonyl groups. Their pronounced electrophilicity makes them key intermediates in a wide array of chemical transformations, from the flavor and color development in food chemistry via the Maillard reaction to the pathological cross-linking of proteins in biological systems, leading to the formation of Advanced Glycation End-products (AGEs). This technical guide provides a comprehensive overview of the core reactivity of alpha-dicarbonyls, detailing their formation pathways, principal reactions, and the profound implications of this reactivity in both food science and human health. A significant focus is placed on their role as precursors to AGEs and the subsequent activation of cellular signaling cascades implicated in aging and chronic diseases such as diabetes. Furthermore, this document outlines established experimental protocols for the quantification of these reactive species and explores the strategic landscape of drug development aimed at mitigating their detrimental effects.

Introduction: The Intrinsic Reactivity of Alpha-Dicarbonyls

Alpha-dicarbonyl or vicinal dicarbonyl compounds are organic molecules containing two carbonyl (C=O) groups on adjacent carbon atoms.[1] This structural arrangement results in a unique and heightened reactivity compared to their monocarbonyl counterparts. The proximity of the two carbonyl groups leads to significant electronic repulsion between the partially positive carbonyl carbons, elongating the C-C bond between them.[1] This inherent electronic characteristic makes them highly susceptible to nucleophilic attack.

Common and biologically significant alpha-dicarbonyls include glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG), which are primarily formed from the degradation of carbohydrates.[2][3] Their formation is a central aspect of the Maillard reaction, a non-enzymatic browning process that occurs when reducing sugars react with amino acids, typically during the heating of food.[4] However, these compounds are also formed endogenously as byproducts of metabolic pathways such as glycolysis.[5]

The high reactivity of alpha-dicarbonyls is a double-edged sword. In food science, it is responsible for the generation of desirable colors and flavors.[2] In biological systems, this same reactivity leads to "carbonyl stress," a condition characterized by the accumulation of these compounds and their subsequent reactions with proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs).[2][3] AGEs are implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders.[6][7]

Key Reactions and Mechanisms

The reactivity of alpha-dicarbonyl compounds is dominated by their electrophilic nature, leading to a variety of important reactions.

Maillard Reaction and AGE Formation

The Maillard reaction is a complex cascade of reactions that begins with the condensation of a reducing sugar with an amino compound. Alpha-dicarbonyls are key intermediates in this process, arising from the degradation of Amadori products or sugar fragmentation.[4][8] These dicarbonyls are significantly more reactive than the parent sugars, up to 20,000 times more so, and readily react with the nucleophilic side chains of amino acids, particularly arginine and lysine, to form a diverse range of AGEs.[9] This process is a major contributor to the chemical modification of proteins in both food and biological systems.

Benzilic Acid Rearrangement

A characteristic reaction of 1,2-diketones is the benzilic acid rearrangement, where treatment with a strong base results in a 1,2-rearrangement to form an α-hydroxy carboxylic acid. This reaction proceeds via nucleophilic addition of a hydroxide ion to one carbonyl group, followed by the migration of an adjacent group to the second carbonyl carbon.

Reactions with Scavenging Compounds

The high reactivity of alpha-dicarbonyls makes them targets for scavenger molecules designed to mitigate their harmful effects in vivo. Aminoguanidine, a well-studied scavenger, reacts with alpha-dicarbonyls to form stable, substituted 3-amino-1,2,4-triazine derivatives, thus preventing them from reacting with biological macromolecules.[10][11] Other compounds, including certain dietary phenolics, also exhibit alpha-dicarbonyl scavenging activity.[12]

Quantitative Data on Alpha-Dicarbonyl Reactivity and Occurrence

The following tables summarize key quantitative data related to the reactivity of alpha-dicarbonyl compounds and their presence in various food products.

Table 1: Reaction Rate Constants of Selected Alpha-Dicarbonyl Compounds

| Alpha-Dicarbonyl | Reactant | Reaction Conditions | Rate Constant (k) | Reference(s) |

| Glyoxal | Aminoguanidine | pH 7.4, 37°C | 0.892 M⁻¹s⁻¹ | [13] |

| Methylglyoxal | Aminoguanidine (unhydrated form) | pH 7.4, 37°C | 178 M⁻¹s⁻¹ | [13] |

| Methylglyoxal | Aminoguanidine (monohydrate form) | pH 7.4, 37°C | 0.102 M⁻¹s⁻¹ | [13] |

| 3-Deoxyglucosone | Aminoguanidine | pH 7.4, 37°C | 3.23 x 10⁻³ M⁻¹s⁻¹ | [13] |

| Methylglyoxal | OH Radical (aqueous phase) | - | 1.1 x 10⁹ M⁻¹s⁻¹ | [14] |

| Glyoxal | OH Radical (aqueous phase) | - | 9.2 x 10⁸ M⁻¹s⁻¹ | [14] |

Table 2: Concentration of Common Alpha-Dicarbonyl Compounds in Food and Beverages

| Food/Beverage Category | Glyoxal (GO) | Methylglyoxal (MGO) | 3-Deoxyglucosone (3-DG) | Reference(s) |

| Cookies (commercial) | 4.8 - 26.0 mg/kg | 3.7 - 81.4 mg/kg | Not Reported | [15] |

| Coffee | Up to 716.7 µ g/100 mL | Up to 587.5 µ g/100 mL | Not Reported | [1] |

| Soymilk | High levels reported | High levels reported | Not Reported | [1] |

| Carbonated Soft Drinks | Variable | Variable | Not Reported | [1] |

| Fruit and Vegetable Juice | Variable | Variable | Variable | [1][14] |

| Snack Foods (chips, crackers) | 4 - 684 µ g/100 g | 28 - 1573 µ g/100 g | Not Reported | [16] |

| Dried Fruit | >400 mg/kg (total dicarbonyls) | >400 mg/kg (total dicarbonyls) | >400 mg/kg (total dicarbonyls) | [17] |

| Dairy Products | <10 mg/kg (total dicarbonyls) | <10 mg/kg (total dicarbonyls) | <10 mg/kg (total dicarbonyls) | [17] |

Signaling Pathways and Biological Consequences

The formation of AGEs from alpha-dicarbonyls has profound biological consequences, primarily through the activation of specific signaling pathways that promote oxidative stress and inflammation.

The AGE-RAGE Signaling Axis

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that plays a central role in the inflammatory response to AGEs. The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the pathogenesis of diabetic complications and other chronic inflammatory diseases.

Methylglyoxal-Induced Cellular Stress

Methylglyoxal can induce cellular stress and apoptosis through pathways that are both dependent and independent of RAGE. MGO can directly increase intracellular levels of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of pro-apoptotic pathways.[5] MGO has also been shown to activate stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK, further contributing to cellular damage.[18]

Experimental Protocols

Accurate quantification of alpha-dicarbonyl compounds is crucial for both research and industrial applications. Due to their high reactivity and low concentrations, analysis typically involves a derivatization step to form stable, detectable products, followed by chromatographic separation and detection.

Derivatization with o-Phenylenediamine (OPD) for HPLC-UV/MS Analysis

This is a widely used method for the analysis of alpha-dicarbonyls in various matrices.

Principle: Alpha-dicarbonyl compounds react with o-phenylenediamine to form stable and UV-active quinoxaline derivatives, which can be readily analyzed by HPLC with UV or mass spectrometric detection.

Materials:

-

o-Phenylenediamine (OPD) solution (e.g., 0.2% in a suitable buffer)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Perchloric acid (PCA) for protein precipitation (for biological samples)

-

Ethyl acetate for extraction

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Sample Preparation: For liquid samples like beverages, filtration may be sufficient. For biological fluids, deproteinization with PCA followed by centrifugation is necessary. For solid food samples, an extraction step (e.g., with water or a suitable solvent) is required.

-

Derivatization:

-

To a defined volume of the sample extract (e.g., 0.5 mL), add a phosphate buffer to adjust the pH to the optimal range for the reaction (typically around pH 7).

-

Add the OPD derivatizing agent.

-

Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 2 hours) to ensure complete derivatization.

-

-

Extraction:

-

Extract the formed quinoxaline derivatives from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Repeat the extraction for quantitative recovery.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject an aliquot into the HPLC system.

-

Separate the quinoxaline derivatives on a C18 column using a suitable gradient of mobile phases (e.g., acetonitrile and water).

-

Detect the derivatives using a UV detector at the appropriate wavelength or a mass spectrometer for higher sensitivity and specificity.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the alpha-dicarbonyls of interest that have been subjected to the same derivatization and extraction procedure.

-

Quantify the alpha-dicarbonyls in the samples by comparing their peak areas to the calibration curve.

-

Derivatization with Aminoguanidine

Principle: Aminoguanidine traps alpha-dicarbonyls by forming stable triazine derivatives. This reaction can be monitored to assess the scavenging capacity of aminoguanidine or to quantify the dicarbonyls.

Materials:

-

Aminoguanidine hydrochloride solution

-

Phosphate buffer (pH 7.4)

-

HPLC system with a suitable column and detector

Procedure:

-

Reaction Setup: In a reaction vessel, combine a known concentration of the alpha-dicarbonyl compound with a known concentration of aminoguanidine in a phosphate buffer at physiological pH (7.4) and temperature (37°C).

-

Time-Course Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture.

-

Analysis: Immediately analyze the aliquots by HPLC to monitor the decrease in the concentration of the alpha-dicarbonyl and/or the formation of the triazine product.

-

Kinetic Analysis: Plot the concentration of the reactants and/or products over time to determine the reaction kinetics and calculate the rate constants.

Drug Development Targeting Alpha-Dicarbonyls

The pathological role of alpha-dicarbonyls and AGEs has made them attractive targets for drug development, particularly for the treatment of diabetic complications and other age-related diseases. The primary strategy involves the use of "carbonyl scavenger" compounds that can react with and detoxify alpha-dicarbonyls before they can modify biological molecules.

The workflow for developing such drugs follows a classical pharmaceutical pipeline, but with a specific focus on the unique chemistry of carbonyl compounds.

Conclusion

Alpha-dicarbonyl compounds are at a critical intersection of food chemistry, metabolism, and pathology. Their high reactivity drives both desirable and detrimental chemical transformations. A thorough understanding of their formation, reaction mechanisms, and biological consequences is essential for researchers in food science, medicine, and drug development. The ability to accurately quantify these compounds and to design effective scavenger molecules holds significant promise for improving food quality and for developing novel therapeutic strategies to combat a range of chronic diseases. Future research will likely focus on the development of more specific and potent carbonyl scavengers with favorable pharmacokinetic profiles, as well as on elucidating the full spectrum of cellular pathways affected by dicarbonyl stress.

References

- 1. [PDF] Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose. | Semantic Scholar [semanticscholar.org]

- 2. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]

- 3. α-Dicarbonyl compounds in food products: Comprehensively understanding their occurrence, analysis, and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dicarbonyl intermediates in the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Dietary Phenolics as Reactive Carbonyl Scavengers: Potential Impact on Human Health and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. Potential Mechanisms of Methylglyoxal-Induced Human Embryonic Kidney Cells Damage: Regulation of Oxidative Stress, DNA Damage, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Properties of 1,4-Dibromo-2,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-butanedione is a highly reactive α-dicarbonyl compound that serves as a versatile building block in organic synthesis and as a potent covalent modifier of biological macromolecules. Its electrophilic nature, conferred by the two carbonyl groups and the presence of two bromine atoms on the adjacent carbons, makes it a valuable tool for the construction of complex heterocyclic systems and for probing the active sites of enzymes. This technical guide provides a comprehensive overview of the core electrophilic properties of this compound, including its synthesis, reactivity with various nucleophiles, and its application in drug development as a covalent inhibitor.

Physicochemical Properties

This compound is a light yellow powder with the molecular formula C₄H₄Br₂O₂ and a molecular weight of 243.88 g/mol .[1] It has a melting point of 117-119 °C.[2]

| Property | Value | Reference |

| Molecular Formula | C₄H₄Br₂O₂ | [1] |

| Molecular Weight | 243.88 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 117-119 °C | [2] |

| IUPAC Name | 1,4-dibromobutane-2,3-dione | [1] |

| SMILES | C(C(=O)C(=O)CBr)Br | [1] |

| InChI | InChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2 | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2,3-butanedione.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Butanedione (8.6 g)

-

Sodium bromate (12.08 g)

-

Chloroform (100 ml)

-

Hydrogen bromide solution (81 g, 40 wt%)

Procedure:

-

In a 500-mL reaction vessel, slowly add 8.6 g of 2,3-butanedione, 12.08 g of sodium bromate, and 100 ml of chloroform at 25°C.

-

Add 81 g of a 40 wt% hydrogen bromide solution dropwise over a period of 2.5 hours.

-

Slowly warm the reaction mixture to 35°C and stir at this temperature for 5 hours.

-

After standing, monitor the reaction completion using gas chromatography (GC). The reaction is typically complete after an additional 7 hours.

-

Perform a liquid-liquid separation to isolate the organic phase.

-

Remove the chloroform from the organic phase by desolvation.

-

Purify the product by vacuum distillation at 81°C/5mm to obtain this compound.

Yield: 90%[3]

Electrophilic Reactivity and Applications in Heterocyclic Synthesis

The electrophilic character of this compound makes it an excellent substrate for reactions with a variety of dinucleophiles, leading to the formation of diverse heterocyclic scaffolds. The two carbonyl carbons and the two α-bromo carbons serve as electrophilic centers.

Reaction with Thioamides: Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. The reaction of this compound with thioamides is expected to yield bis(thiazole) derivatives, although specific examples with this particular diketone are not extensively detailed in the provided search results. A general procedure can be adapted from similar syntheses. One documented example is the reaction of a pinene-based pyridylthioamide with this compound in refluxing methanol to yield a chiral pyridylthiazole ligand.[2]

Reaction with Diamines: Synthesis of Pyrazines and Quinoxalines

This compound reacts with diamines to form nitrogen-containing heterocycles. For instance, its condensation with o-phenylenediamine derivatives yields 2,3-bis(bromomethyl)quinoxaline derivatives.[4]

Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)quinoxaline

Materials:

-

o-Phenylenediamine derivative (1 equivalent)

-

This compound (1 equivalent)[4]

-

Appropriate solvent (e.g., ethanol or acetic acid)

Procedure:

-

Dissolve the o-phenylenediamine derivative in a suitable solvent in a round-bottom flask.

-

Add an equimolar amount of this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Dinucleophile | Heterocyclic Product | Yield (%) | Conditions |

| o-Phenylenediamine | 2,3-Bis(bromomethyl)quinoxaline | Not specified | Condensation reaction[4] |

| Thioamide | Thiazole derivative | Not specified | Hantzsch synthesis[2] |

Application in Drug Development: Covalent Enzyme Inhibition

The high electrophilicity of this compound allows it to act as a bifunctional alkylating agent, forming covalent bonds with nucleophilic residues in proteins. This property has been exploited to study enzyme mechanisms and to develop covalent inhibitors.

Inactivation of Pyruvate Kinase

This compound has been shown to be a potent inactivator of rabbit muscle pyruvate kinase.[2][5] This inactivation is a result of the covalent modification of a cysteine residue within the active site of the enzyme. The reaction follows second-order kinetics with a rate constant of 444 M⁻¹min⁻¹.[2]

Mechanism of Covalent Modification

The inactivation of enzymes by this compound typically proceeds through the nucleophilic attack of a reactive amino acid residue, such as cysteine, on one of the electrophilic centers of the molecule. The presence of two reactive sites allows for the possibility of cross-linking within the protein, further stabilizing the inactive conformation.

Conclusion

This compound is a powerful and versatile electrophilic reagent with significant applications in both synthetic organic chemistry and chemical biology. Its ability to react with a wide range of nucleophiles allows for the efficient construction of diverse heterocyclic frameworks. Furthermore, its role as a covalent modifier of enzymes provides a valuable tool for drug discovery and the study of biological pathways. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in research and development settings, enabling further exploration of its chemical and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Storage of 1,4-Dibromo-2,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-Dibromo-2,3-butanedione. Understanding the stability profile of this reactive α-haloketone is critical for its effective use in research and development, ensuring the integrity of experimental results and the safety of laboratory personnel.

Core Stability Profile

This compound is a light-sensitive and combustible solid. Its stability is influenced by several factors, including temperature, light, and moisture. Proper handling and storage are paramount to prevent degradation and ensure the compound's reactivity and purity for synthetic applications.

Quantitative Stability Data

| Parameter | Value/Information | Source/Comment |

| Physical Form | Crystalline powder | --INVALID-LINK-- |

| Melting Point | 117-119 °C | --INVALID-LINK-- |

| Thermal Stability | Stable under recommended storage conditions. Avoid high temperatures. | As a combustible solid, exposure to high heat should be avoided. |

| Photostability | Light-sensitive. | --INVALID-LINK-- |

| Hydrolytic Stability | Insoluble in water, suggesting a degree of stability against hydrolysis. | General chemical principles of α-haloketones. |

| Combustibility | Combustible solid. | --INVALID-LINK-- |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A specific temperature range of 10°C - 25°C is often cited. | To minimize thermal degradation and potential reactions. |

| Light | Store in a tightly closed, light-resistant container. Protect from direct sunlight. | To prevent photodegradation due to its light-sensitive nature. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible. | To prevent reactions with atmospheric moisture and oxygen. |

| Container | Use a well-sealed container made of a non-reactive material (e.g., amber glass). | To prevent contamination and degradation from external factors. |

| Ventilation | Store in a well-ventilated area. | To ensure safety in case of any accidental release of vapors. |

Factors Affecting Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to light and its reactivity as an α-haloketone.

Factors influencing the stability of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in α-haloketones, leading to the formation of radical species and subsequent degradation products. This can result in a loss of purity and the formation of colored impurities.

Thermal Decomposition

While a specific decomposition temperature has not been identified in the reviewed literature, as a combustible solid, this compound should be protected from high temperatures to prevent thermal decomposition, which could release toxic fumes.

Hydrolysis

Although insoluble in water, prolonged contact with moisture, especially under elevated temperatures or in the presence of acidic or basic catalysts, could potentially lead to the hydrolysis of the carbon-bromine bonds, yielding corresponding hydroxylated or rearranged products.

Experimental Protocols for Stability Assessment (Representative)

While specific, validated stability-indicating methods for this compound are not publicly available, a forced degradation study can be designed based on general ICH guidelines to assess its stability. The goal of a forced degradation study is to generate degradation products to a level of 5-20% to understand the degradation pathways and to develop and validate a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

A general workflow for conducting a forced degradation study.

Representative Protocol for Forced Degradation